molecular formula C24H30N4O4S2 B2493761 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide CAS No. 392321-37-8

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2493761
CAS RN: 392321-37-8
M. Wt: 502.65
InChI Key: GIYQUYDNALLBEZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are quite diverse. For example, 1-adamantyl-3-pyridyl-prop-2-en-1-one reacts with substituted phenylhydrazine to form trisubstituted 4,5-dihydropyrazoles .

Scientific Research Applications

Anti-Dengue Virus Activity

The compound N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide has been synthesized and tested for its anti-Dengue virus activity . The compound showed significant anti-Dengue virus serotype 2 activity .

Antimicrobial Activity

The compound has shown potent antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria . It has also been tested against the yeast-like pathogenic fungus Candida albicans .

Hypoglycemic Activity

The compound has been tested for its hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats . It produced a significant reduction of serum glucose levels, compared to gliclazide .

Antifungal Activity

The compound has been tested for its antifungal activity . It has shown potential in inhibiting the growth of certain fungi .

Anticancer Activity

The compound has shown potential in inhibiting the growth of certain cancer cells . It has been tested for its anticancer activity .

Carbonic Anhydrase Inhibitory Activity

The compound has shown potential in inhibiting carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body .

Anti-Leishmanial Activity

The compound has shown potential in inhibiting the growth of Leishmania, a parasite that causes Leishmaniasis .

Trypanosomicidal Activity

The compound has shown potential in inhibiting the growth of Trypanosoma, a parasite that causes diseases such as African sleeping sickness and Chagas disease .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S2/c1-27(21(29)19-2-4-20(5-3-19)34(30,31)28-6-8-32-9-7-28)23-26-25-22(33-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQUYDNALLBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide

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